Product packaging for 2,5-Dichloro-3-methoxyphenol(Cat. No.:CAS No. 1781571-37-6)

2,5-Dichloro-3-methoxyphenol

Cat. No.: B3348544
CAS No.: 1781571-37-6
M. Wt: 193.02 g/mol
InChI Key: KDKMSHFGQLWAQW-UHFFFAOYSA-N
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Description

Overview of Chlorinated Methoxyphenols in Chemical Research

Chlorinated methoxyphenols are a prominent subgroup of halogenated phenolic ethers that are subjects of extensive research. These compounds serve as crucial intermediates in the synthesis of a wide array of commercial products, including dyes, pigments, pesticides, and pharmaceuticals. epa.govontosight.ai The synthesis of these molecules can be approached in various ways, from direct chlorination of methoxyphenol precursors to more elaborate multi-step synthetic pathways. nih.govgoogle.com

The biological activity of chlorinated phenols is a significant area of investigation. Studies have shown that the degree and position of chlorination can lead to a range of biological effects. nih.govnih.gov For instance, some chlorinated phenols are known to act as uncouplers of oxidative phosphorylation. nih.govnih.gov This class of compounds has demonstrated utility as fungicides, antiseptics, and wood preservatives. epa.gov Furthermore, their derivatives are explored for various therapeutic applications. Research has also identified specific chlorinated phenols as components of insect pheromones, highlighting their role in chemical ecology. tandfonline.comtandfonline.com

Research Significance of 2,5-Dichloro-3-methoxyphenol within this Class

This compound is a specific isomer within the chlorinated methoxyphenol family. Its chemical structure, featuring two chlorine atoms and a methoxy (B1213986) group arranged in a particular orientation on the phenol (B47542) ring, distinguishes it from other related compounds. While extensive, peer-reviewed studies on this exact molecule are not widely disseminated, its primary significance in a research context is derived from its classification as a potential antifungal agent. echemi.com

The academic interest in this compound lies in its potential contribution to the field of medicinal chemistry and materials science. The specific arrangement of its substituents makes it a valuable candidate for structure-activity relationship (SAR) studies. By comparing its biological activity to other dichlorinated and methoxylated phenols, researchers can gain insight into how the precise placement of functional groups affects antifungal efficacy. This understanding is critical for the rational design of new and more effective therapeutic agents.

Scope and Objectives of Academic Inquiry

The study of this compound prompts several avenues of academic investigation. The primary objectives of such research would be to fully characterize the compound and evaluate its potential for practical applications. Key areas of inquiry include:

Chemical Synthesis and Optimization: Developing efficient and high-yield synthetic routes for the compound. This often involves the selective chlorination of a 3-methoxyphenol (B1666288) starting material. nih.gov

Spectroscopic and Physicochemical Characterization: Thoroughly analyzing the compound using modern analytical techniques (such as NMR, IR, and mass spectrometry) to confirm its structure and determine its fundamental physical and chemical properties.

Evaluation of Biological Activity: Conducting comprehensive screening to quantify its antifungal properties. This would involve testing against a panel of clinically relevant fungal species to determine its spectrum of activity and potency.

Mechanistic Studies: Investigating the biochemical mechanism by which this compound exerts its antifungal effects. Research might explore if it acts via known pathways, such as the disruption of metabolic processes like oxidative phosphorylation, a mechanism observed in other chlorophenols. nih.govnih.gov

Chemical Data and Identifiers

The following tables provide standardized chemical data for this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound
CAS Number 1781571-37-6 echemi.comfluorochem.co.ukbldpharm.com
Molecular Formula C₇H₆Cl₂O₂ echemi.comfluorochem.co.uk
Canonical SMILES COc1cc(Cl)cc(O)c1Cl fluorochem.co.uk
InChI InChI=1S/C7H6Cl2O2/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3,10H,1H3 fluorochem.co.uk
InChI Key KDKMSHFGQLWAQW-UHFFFAOYSA-N echemi.comfluorochem.co.uk

| MDL Number | MFCD24716581 fluorochem.co.uk |

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Weight 193.03 g/mol bldpharm.combldpharm.com
Exact Mass 191.9744848 Da echemi.com

| Purity | 97% (as specified by commercial suppliers) fluorochem.co.uk |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Cl2O2 B3348544 2,5-Dichloro-3-methoxyphenol CAS No. 1781571-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-3-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKMSHFGQLWAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Environmental Transformation and Degradation Mechanisms of Chlorinated Methoxyphenols

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For 2,5-Dichloro-3-methoxyphenol, these processes are driven by light energy (photodegradation) and reactive chemical species (chemical oxidation).

Photodegradation Pathways under Simulated and Natural Conditions

Photodegradation, or photolysis, is a key abiotic process for the transformation of chlorinated phenols in the aquatic environment. It involves the absorption of light energy, leading to the cleavage of chemical bonds. While specific studies on this compound are limited, research on related compounds like dichlorophenols and methoxyphenols provides insight into the likely degradation pathways.

The photodegradation of chlorophenols can proceed through several pathways, including the homolytic cleavage of the carbon-chlorine (C-Cl) bond, leading to the formation of chlorophenyl radicals, or the photo-hydroxylation of the aromatic ring. The presence of a methoxy (B1213986) group can influence the electron density of the aromatic ring, potentially affecting the rate and mechanism of photodegradation.

The initiation of photodegradation often involves the formation of highly reactive radical species. In the case of chlorinated phenols, the primary photochemical event is typically the homolytic cleavage of the C-Cl bond upon absorption of UV radiation. This generates a phenyl radical and a chlorine radical. The resulting phenyl radical is highly reactive and can undergo various subsequent reactions, such as hydrogen abstraction from the solvent (water) to form a methoxyphenol, or reaction with oxygen to form peroxy radicals, which can then lead to a cascade of further reactions.

Another important radical-mediated pathway is the reaction with hydroxyl radicals (•OH), which are ubiquitous in sunlit natural waters. These radicals can add to the aromatic ring, leading to the formation of hydroxylated intermediates. The position of the chlorine and methoxy substituents on the aromatic ring will influence the preferred sites of •OH attack. For instance, in the degradation of 2,4,6-trichlorophenol (B30397), hydroxyl radical attack is a key step in the oxidation process scispace.com.

Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂⁻), and singlet oxygen (¹O₂), play a critical role in the photodegradation of organic pollutants. In the environment, these species are photochemically generated, often sensitized by dissolved organic matter.

Hydroxyl radicals are powerful, non-selective oxidizing agents that can react rapidly with chlorinated methoxyphenols. The reaction typically proceeds via addition to the aromatic ring or hydrogen abstraction from the hydroxyl or methoxy group. The presence of oxygen is crucial as it can lead to the formation of peroxyl radicals, which are key intermediates in the oxidative degradation cascade, ultimately leading to ring cleavage and the formation of smaller organic acids.

Reactive chlorine species (RCS), such as chlorine atoms (Cl•) and dichlorine radical anions (Cl₂⁻•), can also contribute to the degradation process, particularly in environments with high chloride concentrations, such as marine or brackish waters. These species can be formed from the photolysis of dissolved chlorine or through the oxidation of chloride ions by other radicals. RCS can react with the aromatic ring, leading to further chlorination or oxidation of the molecule.

The efficiency of photodegradation is quantified by the quantum yield (Φ), which is the ratio of the number of molecules transformed to the number of photons absorbed. The rate of photodegradation is influenced by factors such as the light intensity, the concentration of the compound, and the presence of other substances in the water that can act as photosensitizers or quenchers.

The following table summarizes kinetic data for the degradation of related chlorophenol compounds under various conditions.

CompoundConditionsRate Constant (k)Quantum Yield (Φ)Reference
2,4-Dichlorophenol (B122985)Photo-Fenton (UV/H₂O₂/Fe(II))0.057 min⁻¹- nih.gov
3,5-Dichlorophenol (B58162)UV-C/Persulfate-- tandfonline.com
2,4,6-TrichlorophenolDirect Photolysis (UV-vis)-- scispace.com

Chemical Oxidation and Reduction Pathways

In addition to photodegradation, chlorinated methoxyphenols can be transformed through chemical oxidation and reduction reactions in the environment. These reactions are often mediated by naturally occurring oxidants or reductants, or through engineered water treatment processes.

Advanced Oxidation Processes (AOPs) are a group of water treatment technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize a wide range of organic pollutants doi.org. AOPs are particularly effective for the degradation of refractory compounds like chlorinated phenols.

Common AOPs include ozonation (O₃), UV/H₂O₂, and Fenton-based processes (Fe²⁺/H₂O₂). The photo-Fenton process, which combines Fenton's reagent with UV irradiation, is often more efficient than either process alone nih.gov. Studies on 2,4-dichlorophenol have shown that the photo-Fenton reaction leads to a higher degradation rate compared to UV photolysis or the Fenton process alone nih.gov.

For the closely related 2,5-dichlorophenol (B122974), treatment with ozone and ozone/UV has been shown to improve its biodegradability. The oxidation of a 100 mg/L solution of 2,5-dichlorophenol with a dose of 2.5 g O₃ per gram of the compound resulted in the formation of more biodegradable products such as glyoxylic acid, oxalic acid, propionic acid, acetic acid, and formic acid. The following table illustrates the enhancement of biodegradability of a 500 mg/L solution of 2,5-dichlorophenol after treatment with different AOPs for 60 minutes, as indicated by the BOD₅/COD ratio.

TreatmentInitial pHFinal BOD₅/COD Ratio
Ozone30.65
Ozone70.70
Ozone90.68
Ozone-UV30.68
Ozone-UV70.69
Ozone-UV90.67
UV only3, 7, 9Non-biodegradable
Reductive Dehalogenation Processes

Reductive dehalogenation is a critical anaerobic process in which a chlorine atom on a molecule is replaced by a hydrogen atom. This process is a key initial step in the breakdown of many chlorinated aromatic compounds under anaerobic conditions. researchgate.net For chlorinated phenols, this transformation is often mediated by halorespiring bacteria that can utilize these compounds as electron acceptors to support their growth. researchgate.netarizona.edu While many of these bacteria can remove chlorine atoms at the ortho position, certain species, such as Desulfitobacterium hafniense, have demonstrated the ability to also remove chlorine atoms at the meta and para positions. researchgate.netarizona.edu This process decreases the degree of chlorination, often making the resulting compounds more susceptible to further degradation by other anaerobic microorganisms, which can ultimately convert the phenolic carbon skeleton to methane (B114726) and carbon dioxide. researchgate.netarizona.edu

Biotransformation and Biodegradation Studies

The biotransformation of chlorinated methoxyphenols involves complex interactions with various microorganisms that can lead to demethylation, dechlorination, and eventual mineralization. Both anaerobic and aerobic pathways, as well as the involvement of fungal species and microbial consortia, play crucial roles in these processes.

Microorganisms have evolved specific enzymatic machinery to cleave the methyl group from the methoxy moiety and to remove chlorine atoms from the aromatic ring of chlorinated methoxyphenols. These processes are fundamental to the detoxification and degradation of these compounds.

Under anaerobic conditions, the biotransformation of chlorinated methoxyphenols often begins with reductive dechlorination. researchgate.net For instance, some Desulfitobacterium species can sequentially dechlorinate compounds like 2,3,5,6-tetrachloro-4-methoxyphenol (TCMP) to less chlorinated intermediates. nih.gov Following dechlorination, demethylation can occur, leading to the formation of chlorinated hydroquinones. nih.gov In some cases, a novel pathway involving demethylation, reductive dehydroxylation, and dechlorination has been observed in mixed microbial communities and pure cultures of Desulfitobacterium sp. strain PCE1, resulting in the formation of chlorophenols from chlorinated hydroquinone (B1673460) metabolites. asm.org These anaerobic transformations are significant as they can convert biologically produced chlorinated compounds into forms that were previously thought to be primarily of anthropogenic origin. nih.gov

A study on the anaerobic degradation of fungal chlorinated hydroquinone metabolites (CHMs) demonstrated that compounds like TCMP could be demethylated to tetrachlorohydroquinone (B164984) (TCHQ), which was then further dechlorinated to trichlorohydroquinone and 2,5-dichlorohydroquinone. nih.gov Several Desulfitobacterium strains were found to sequentially dechlorinate TCMP to 3,5-dichloro-4-methoxyphenol (B1593616) (3,5-DCMP), which, after a lag phase, was demethylated to 2,6-dichlorohydroquinone (B128265) (2,6-DCHQ) and subsequently fully dechlorinated. nih.gov

Table 1: Anaerobic Biotransformation of a Model Chlorinated Methoxyphenol (TCMP) by Desulfitobacterium species

Species Initial Compound Key Intermediates Final Product of Dechlorination
Desulfitobacterium hafniense strains DCB2 and PCP1 2,3,5,6-tetrachloro-4-methoxyphenol (TCMP) 2,3,5-trichloro-4-methoxyphenol, 3,5-dichloro-4-methoxyphenol (3,5-DCMP), 2,6-dichlorohydroquinone (2,6-DCHQ) 1,4-dihydroquinone (HQ)
Desulfitobacterium chlororespirans strain Co23 2,3,5,6-tetrachloro-4-methoxyphenol (TCMP) 2,3,5-trichloro-4-methoxyphenol, 3,5-dichloro-4-methoxyphenol (3,5-DCMP), 2,6-dichlorohydroquinone (2,6-DCHQ) 1,4-dihydroquinone (HQ)

In aerobic environments, bacteria employ different strategies for the degradation of chlorinated phenols. Lower chlorinated phenols are typically first attacked by monooxygenases, which introduce a second hydroxyl group to form chlorocatechols. researchgate.netarizona.edu In contrast, polychlorinated phenols are often converted to chlorohydroquinones as the initial intermediates. researchgate.netarizona.edu For example, the degradation of 2,4,5-trichlorophenol (B144370) by Burkholderia phenoliruptrix AC1100 involves its conversion to 2,5-dichloro-p-benzoquinone, which is then reduced to 2,5-dichloro-p-hydroquinone. nih.gov This intermediate is further oxidized and reduced to form 5-chloro-2-hydroxy-p-hydroquinone. nih.gov

The degradation of 2-chlorophenol (B165306) often proceeds through the formation of 3-chlorocatechol, which can then be degraded via either a modified ortho-cleavage pathway or a meta-cleavage pathway. nih.gov These pathways involve a series of enzymatic reactions that ultimately lead to intermediates that can enter central metabolic cycles. nih.gov

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants, including chlorinated phenols. usda.gov For instance, Phanerochaete chrysosporium has been shown to degrade 2,4,6-trichlorophenol through a pathway initiated by oxidative dechlorination to produce 2,6-dichloro-1,4-benzoquinone. asm.org This is followed by reduction to 2,6-dichloro-1,4-dihydroxybenzene and subsequent reductive dechlorination steps. asm.org This discovery was significant as it was the first report of aromatic reductive dechlorination by a eukaryotic organism. asm.org

Other fungi, such as Trichoderma longibraciatum, have also demonstrated the ability to degrade chlorinated phenols like 2,6-dichlorophenol. nih.gov The degradation pathway involves hydroxylation of the aromatic ring, leading to ring cleavage and the formation of acidic intermediates like succinic acid, which can then be integrated into the cell's central metabolism. nih.gov Entomopathogenic filamentous fungi have also been utilized for the biotransformation of methoxy-substituted flavonoids, demonstrating processes of demethylation, hydroxylation, and glycosylation. nih.gov

Table 2: Fungal Biotransformation of Chlorinated Phenols

Fungal Species Substrate Key Transformation Steps Notable Intermediates
Phanerochaete chrysosporium 2,4,6-Trichlorophenol Oxidative dechlorination, reduction, reductive dechlorination, hydroxylation 2,6-dichloro-1,4-benzoquinone, 2,6-dichloro-1,4-dihydroxybenzene, 2-chloro-1,4-dihydroxybenzene, 1,2,4-trihydroxybenzene

Microbial Demethylation and Dechlorination Mechanisms

Environmental Fate Modeling and Pathway Elucidation

The environmental persistence and transformation of this compound are governed by a complex interplay of biotic and abiotic degradation mechanisms. Understanding these processes is crucial for predicting the compound's long-term behavior and potential ecological impact. While specific research on this compound is limited, the environmental fate of other chlorinated and methoxylated phenols provides a basis for elucidating its likely transformation pathways and for developing models of its environmental persistence.

Identification of Transformation Products and Metabolites

The transformation of this compound in the environment is expected to proceed through several key reactions, including hydroxylation, dechlorination, demethylation, and ring cleavage, mediated by both microbial and photochemical processes. The resulting transformation products and metabolites are anticipated to be structurally related to those observed for other dichlorophenols and methoxyphenols.

Biotransformation Products:

Under aerobic conditions, microbial degradation is a primary pathway for the breakdown of chlorinated phenols. The initial step often involves the oxidation of the phenol (B47542) to a catechol or a hydroquinone derivative. For this compound, this would likely lead to the formation of chlorinated methoxycatechols or chlorinated methoxyhydroquinones. Subsequent enzymatic reactions would then lead to the cleavage of the aromatic ring, followed by further degradation into smaller organic acids that can enter central metabolic pathways.

Commonly observed microbial transformation pathways for dichlorophenols include the formation of dichlorocatechols, which then undergo either ortho- or meta-cleavage. Given the substitution pattern of this compound, the formation of 3,6-dichloro-4-methoxycatechol is a plausible primary metabolite.

Abiotic Transformation Products:

Photodegradation in aquatic environments is another significant transformation pathway for chlorinated phenols. This process is often initiated by the absorption of UV radiation, leading to the homolytic cleavage of the carbon-chlorine bond and the formation of a phenyl radical. This radical can then react with water or other molecules to form hydroxylated and dechlorinated products. For this compound, this could result in the formation of monochlorinated methoxyphenols and dihydroxylated dichlorobenzenes.

The following table summarizes the potential transformation products of this compound based on known degradation pathways of analogous compounds.

Transformation PathwayPrecursor CompoundPotential Transformation Product/Metabolite
Microbial HydroxylationThis compound3,6-Dichloro-4-methoxycatechol
Microbial DemethylationThis compound2,5-Dichlorobenzene-1,3-diol
Photolytic DechlorinationThis compound2-Chloro-5-methoxyphenol
Photolytic DechlorinationThis compound5-Chloro-3-methoxyphenol
Ring Cleavage3,6-Dichloro-4-methoxycatecholChlorinated muconic acids

Metabolites in Biological Systems:

In biological systems, such as in exposed organisms, this compound is likely to undergo metabolic transformations aimed at detoxification and excretion. These processes often involve conjugation reactions, where the parent compound or its initial metabolites are coupled with endogenous molecules like glucuronic acid or sulfate (B86663). Therefore, glucuronide and sulfate conjugates of this compound and its hydroxylated metabolites are expected to be formed.

Mechanistic Modeling of Environmental Persistence

Modeling the environmental persistence of this compound is essential for assessing its potential for long-range transport and accumulation in various environmental compartments. Such models integrate the compound's physicochemical properties with data on its degradation kinetics and the characteristics of the receiving environment.

Multimedia Environmental Fate Models:

These models consider the rates of degradation in each compartment, as well as the rates of intermedia transport. For a compound like this compound, key input parameters for these models would include:

Vapor Pressure: Influences partitioning between air and other compartments.

Water Solubility: Affects its concentration and transport in aquatic systems.

Octanol-Water Partition Coefficient (Kow): Indicates its tendency to partition into organic matter in soil and sediment and to bioaccumulate.

Henry's Law Constant: Describes its partitioning between air and water.

Degradation Half-lives: In air, water, soil, and sediment.

Quantitative Structure-Activity Relationship (QSAR) Models:

In the absence of experimental data for this compound, Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate its physicochemical properties and degradation half-lives based on its molecular structure. These models use established relationships between molecular descriptors and the properties of interest, derived from data on a large set of known chemicals.

The persistence of chlorinated phenols is known to be influenced by the number and position of chlorine substituents. Generally, an increase in the number of chlorine atoms leads to greater persistence due to increased resistance to microbial attack and a higher octanol-water partition coefficient. The methoxy group in this compound may also influence its persistence, potentially providing a site for initial microbial attack via demethylation.

The following table outlines the conceptual approach to modeling the environmental persistence of this compound.

Modeling AspectKey ConsiderationsRelevant Parameters
Partitioning Distribution between air, water, soil, sediment, and biota.Vapor Pressure, Water Solubility, Kow, Henry's Law Constant
Degradation Rates of biotic and abiotic transformation in each compartment.Half-lives for biodegradation, photodegradation, and hydrolysis.
Transport Movement between environmental compartments.Advection rates in air and water, soil-water partitioning.
Overall Persistence Integrated measure of residence time in the environment.Calculated Overall Persistence (Pov) and Characteristic Travel Distance (CTD).

By integrating these factors, mechanistic models can provide valuable insights into the likely environmental fate of this compound, helping to identify the environmental compartments where it is most likely to accumulate and the primary pathways for its eventual removal from the environment.

Advanced Analytical Methodologies for the Characterization and Detection of 2,5 Dichloro 3 Methoxyphenol

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for elucidating the molecular structure of 2,5-Dichloro-3-methoxyphenol. By probing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its functional groups, connectivity, and electronic properties.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in this compound. These techniques measure the vibrational frequencies of bonds within the molecule, which are characteristic of specific structural motifs.

The FT-IR spectrum of this compound would exhibit distinct absorption bands corresponding to its constituent parts. The hydroxyl (-OH) group typically shows a broad stretching vibration in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy (B1213986) (-OCH₃) group is observed just below 3000 cm⁻¹. The carbon-carbon (C-C) stretching vibrations within the benzene (B151609) ring are found in the 1400-1600 cm⁻¹ range. The C-O stretching vibrations for the phenol (B47542) and methoxy groups are expected in the 1000-1300 cm⁻¹ region. Furthermore, the presence of chlorine atoms attached to the aromatic ring would give rise to C-Cl stretching vibrations, typically observed in the lower frequency range of 600-800 cm⁻¹.

FT-Raman spectroscopy provides complementary information. While the -OH stretch is typically weak in Raman, the aromatic ring vibrations and the C-Cl stretches are often strong, aiding in a comprehensive structural assignment.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200 - 3600
Aromatic C-HC-H Stretch3000 - 3100
Methoxy (-OCH₃)C-H Stretch2850 - 2960
Aromatic RingC=C Stretch1400 - 1600
Phenol C-OC-O Stretch1180 - 1260
Methoxy C-OC-O Stretch1000 - 1075
Aryl Halide (C-Cl)C-Cl Stretch600 - 800

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the precise atomic connectivity of a molecule. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the proton of the hydroxyl group (-OH) would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The methoxy group (-OCH₃) protons would yield a sharp singlet at approximately 3.8-4.0 ppm. The two remaining aromatic protons on the benzene ring would appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (if any) would confirm their relative positions on the ring.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The six carbons of the benzene ring would have distinct chemical shifts influenced by the attached substituents (two chlorine atoms, one hydroxyl group, and one methoxy group). The carbon atom of the methoxy group would resonate in the upfield region, typically around 55-60 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity
Ar-H~ 6.8 - 7.2Singlet / Doublet
Ar-H~ 6.8 - 7.2Singlet / Doublet
-OCH₃~ 3.9Singlet
-OHVariableBroad Singlet
¹³C NMR Predicted Chemical Shift (ppm)
C-OH~ 150 - 155
C-OCH₃~ 145 - 150
C-Cl~ 120 - 130
C-H~ 105 - 115
-OCH₃~ 56

UV-Visible Spectroscopy in Photodegradation Monitoring

UV-Visible spectroscopy is a valuable technique for studying the electronic transitions within a molecule and is frequently used to monitor the degradation of phenolic compounds in aqueous solutions. mdpi.com Chlorinated phenols typically exhibit strong absorption in the UV region. For compounds like 4-chlorophenol, characteristic absorption maxima are observed around 224 nm and 280 nm. researchgate.net

For this compound, a similar absorption profile is expected, with a primary absorption band likely below 240 nm and a secondary band around 280-290 nm, corresponding to π→π* transitions within the benzene ring. Photodegradation processes break down this aromatic system, leading to a decrease in the absorbance at these characteristic wavelengths over time. researchgate.netmdpi.com By monitoring the change in the absorbance spectrum, the rate and extent of degradation can be quantified, making UV-Vis spectroscopy a straightforward and effective tool for such studies. mdpi.com

Mass spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is essential for the definitive identification of this compound and its transformation products. This technique provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which serves as a molecular fingerprint.

In a typical GC-MS analysis, often performed according to standards like U.S. EPA Method 528 for phenols in water, the compound would be identified by its retention time and its mass spectrum. thermofisher.com The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. Characteristic fragmentation patterns would include the loss of a methyl group (•CH₃) from the methoxy moiety to yield a stable [M-15]⁺ fragment, and the potential loss of a chlorine atom (•Cl) or hydrogen chloride (HCl).

When analyzing degradation products, LC-MS is particularly powerful as it can handle more polar and non-volatile compounds that might be formed during transformation processes. nemi.gov By comparing the mass spectra of samples taken over the course of a degradation experiment, new peaks corresponding to degradation products can be identified. High-resolution mass spectrometry can provide exact mass measurements, allowing for the determination of the elemental composition of these unknown products and aiding in their structural elucidation.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are the primary methods for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of chlorinated phenols. jcsp.org.pk A reversed-phase HPLC method is typically developed for the separation and quantification of this compound.

The development of such a method involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable analysis time. A C18 stationary phase is commonly used, as its nonpolar nature is well-suited for retaining phenolic compounds. nih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate) to control the pH. jcsp.org.pksielc.com Adjusting the pH is important as it can suppress the ionization of the phenolic hydroxyl group, leading to better retention and peak symmetry. Detection is most commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly, such as 280 nm. jcsp.org.pknih.gov

For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, allowing for the determination of the concentration of this compound in unknown samples.

Table 3: Representative HPLC Method Parameters for Analysis of Chlorinated Phenols

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 20 µL
Column Temperature 30 °C

This method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure its reliability for routine analysis. semanticscholar.org

Gas Chromatography (GC) Method Optimization

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a primary technique for the analysis of semi-volatile compounds like chlorophenols due to its high separation efficiency and sensitivity. researchgate.netchula.ac.thscielo.org.mx Optimizing the GC method is critical to ensure accurate and reliable quantification of this compound, especially in complex environmental matrices.

The optimization process involves systematically adjusting various parameters to achieve the best possible separation, peak shape, and sensitivity for the target analyte. Key parameters that require careful optimization include the GC column, injector temperature, oven temperature program, and carrier gas flow rate. matec-conferences.orgmdpi.com

Key Optimization Parameters for GC Analysis:

GC Column Selection: The choice of the stationary phase is crucial. For chlorophenols, a low to mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., TG-5SilMS), is often effective. thermofisher.com These columns provide good separation for a wide range of phenolic compounds. Column dimensions (length, internal diameter, and film thickness) also impact resolution and analysis time. chromatographyonline.com

Injector and Interface Temperatures: The injector temperature must be high enough to ensure the complete and rapid volatilization of this compound without causing thermal degradation. A typical starting point would be around 250-275 °C. thermofisher.com The transfer line temperature to the mass spectrometer is also critical and is often set at a high temperature (e.g., 300 °C) to prevent condensation of the analyte. thermofisher.com

Oven Temperature Program: A gradient temperature program is typically employed to ensure good separation of compounds with different boiling points. The program starts at a lower temperature to trap volatile compounds, then ramps up to elute less volatile compounds like dichlorinated phenols. An example program might start at 60°C, hold for a few minutes, and then ramp at 8°C/min to 300°C. thermofisher.com

Carrier Gas Flow Rate: Helium is the most common carrier gas. The flow rate is optimized to achieve the best separation efficiency (theoretical plates). A constant flow rate of around 1.0-1.5 mL/min is a common starting point for many applications. thermofisher.com

Injection Mode: A splitless injection is generally preferred for trace analysis to ensure the maximum amount of the analyte is transferred to the column, thereby enhancing sensitivity. thermofisher.com

Interactive Data Table: Illustrative GC Method Parameters

This table represents a typical starting point for the optimization of a GC method for analyzing chlorinated phenols like this compound.

ParameterOptimized ValuePurpose
GC Column TG-5SilMS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmProvides good selectivity and resolution for phenolic compounds.
Injection Mode SplitlessMaximizes analyte transfer to the column for trace-level detection.
Injector Temp. 275 °CEnsures rapid and complete vaporization of the analyte.
Carrier Gas HeliumInert gas that provides good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal for balancing analysis time and separation efficiency.
Oven Program 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minSeparates analytes based on boiling points, ensuring distinct peaks.
MS Transfer Line 300 °CPrevents condensation of the analyte before reaching the detector.

Method Validation Parameters (Linearity, Sensitivity, Robustness)

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. pharmaguideline.com For the quantitative analysis of this compound, key validation parameters include linearity, sensitivity (Limit of Detection and Limit of Quantification), and robustness, as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH). environics.comresearchgate.net

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. To determine linearity, a series of calibration standards of this compound at different concentrations are analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression is performed. A high correlation coefficient (r²), typically ≥ 0.995, indicates good linearity. environics.comresearchgate.net

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

LOD: The lowest concentration of an analyte that can be reliably detected, though not necessarily quantified with acceptable precision and accuracy. It is often estimated based on the signal-to-noise ratio (typically S/N ≥ 3).

LOQ: The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. It is often established at a signal-to-noise ratio of ≥ 10 or through statistical analysis of replicate measurements at low concentrations. nih.gov For environmental monitoring, low LOQs are crucial. thermofisher.com

Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net This provides an indication of its reliability during routine use. To test robustness, minor changes are made to parameters such as GC oven temperature, flow rate, and sample pH. The impact of these changes on the results (e.g., peak area, retention time) is then evaluated. A method is considered robust if the results remain within acceptable limits despite these small variations. environics.comresearchgate.net

Interactive Data Table: Typical Method Validation Acceptance Criteria

This table outlines common acceptance criteria for validating an analytical method for a compound like this compound.

Validation ParameterAcceptance CriteriaPurpose
Linearity Correlation Coefficient (r²) ≥ 0.995Ensures the measured response is proportional to the analyte concentration.
Sensitivity (LOD) Signal-to-Noise Ratio ≥ 3Defines the lowest concentration at which the analyte can be detected.
Sensitivity (LOQ) Signal-to-Noise Ratio ≥ 10; RSD ≤ 20%Defines the lowest concentration that can be reliably quantified. nih.gov
Robustness %RSD of results < 15% after minor parameter changesDemonstrates the method's reliability under slightly varied conditions.

Sample Preparation and Matrix Effects in Environmental Analysis

The analysis of this compound in environmental samples such as water and soil requires an effective sample preparation step to isolate and concentrate the analyte and to remove interfering substances from the sample matrix. acs.orgdss.go.th The complexity of the matrix can significantly impact the accuracy and precision of the analysis, a phenomenon known as the matrix effect. chromatographyonline.com

Sample Preparation Techniques:

The choice of sample preparation technique depends on the sample matrix and the concentration of the analyte. Common techniques for phenolic compounds include:

Solid-Phase Extraction (SPE): This is a widely used technique for water samples. The sample is passed through a solid sorbent cartridge (e.g., C18 or a polymeric sorbent) that retains the this compound. tsijournals.com The analyte is then eluted with a small volume of an organic solvent, effectively concentrating it and cleaning it up from interfering substances. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace). acs.org The analyte partitions onto the fiber and is then thermally desorbed in the GC injector. This method is excellent for trace analysis and minimizes solvent use. researchgate.net

Accelerated Solvent Extraction (ASE): For solid samples like soil and sediment, ASE (also known as pressurized fluid extraction) uses elevated temperatures and pressures to extract analytes with solvents more efficiently than traditional methods like Soxhlet extraction. dss.go.th

Matrix Effects:

Matrix effects occur when components of the sample matrix other than the analyte of interest alter the response of the analytical instrument. chromatographyonline.com In GC-MS analysis, this can manifest as either signal enhancement or suppression, leading to inaccurate quantification. Environmental samples are particularly prone to matrix effects due to the presence of a wide variety of organic and inorganic compounds, such as humic acids in soil or various dissolved salts in water.

To mitigate matrix effects, several strategies can be employed:

Thorough Sample Cleanup: Using techniques like SPE can remove many of the interfering compounds.

Matrix-Matched Calibration: Calibration standards are prepared in an extract of a blank matrix (a sample of the same type that is free of the analyte) to compensate for the matrix effect.

Use of Internal Standards: An isotopically labeled version of this compound would be the ideal internal standard, as it would behave almost identically to the analyte during sample preparation and analysis, thus correcting for both extraction inefficiencies and matrix effects.

Interactive Data Table: Sample Preparation and Matrix Effect Mitigation

This table summarizes common approaches for preparing environmental samples for the analysis of chlorophenols and managing matrix effects.

AspectTechnique/StrategyApplication/Rationale
Sample Preparation (Water) Solid-Phase Extraction (SPE)Concentrates the analyte and removes water-soluble interferences. tsijournals.com
Sample Preparation (Soil) Accelerated Solvent Extraction (ASE)Efficiently extracts the analyte from a solid matrix using less solvent. dss.go.th
Mitigating Matrix Effects Matrix-Matched StandardsCalibrants are prepared in a blank sample extract to mimic the matrix.
Mitigating Matrix Effects Isotope Dilution (Internal Standards)An isotopically labeled standard is used to correct for recovery and matrix-induced signal changes.

Future Research Directions and Emerging Areas in Chlorinated Phenol Research

Novel Synthetic Routes for Highly Substituted Analogs

The synthesis of chlorinated phenols is crucial for producing intermediates used in the manufacturing of pharmaceuticals, biocides, dyes, and agricultural chemicals. nih.govmdpi.com However, traditional chlorination methods often lack selectivity, producing a mixture of isomers. mdpi.com Future research is intensely focused on developing highly regioselective and efficient synthetic routes to produce specific, highly substituted analogs like 2,5-dichloro-3-methoxyphenol.

A significant area of development is the use of novel catalytic systems to control the position of chlorination on the phenol (B47542) ring. Researchers have successfully developed para-regioselective chlorination processes for various phenols using sulfuryl chloride in the presence of sulfur-containing catalysts. mdpi.comresearchgate.net These catalysts include dithiaalkanes, polymeric disulfides, and poly(alkylene sulphide)s, which, when used with a Lewis acid activator like aluminum chloride, can significantly enhance the yield of the desired para-isomer. mdpi.com

Another promising approach involves multi-step synthetic pathways that build complexity in a controlled manner. For instance, a versatile route to highly substituted phenols starts with 2-bromo-3-methoxycyclohex-2-en-1-ones. researchgate.net These intermediates can be selectively modified at different positions before an aromatization step, allowing for the precise placement of various functional groups, including chlorine atoms, in patterns that are difficult to achieve through direct chlorination. researchgate.net Such methods provide access to a wide array of phenolic compounds with defined substitution patterns, which is essential for studying structure-activity relationships and developing new commercial products.

Future work will likely focus on engineering more sophisticated catalysts, potentially through directed evolution of enzymes, and designing more efficient multi-step syntheses to create complex chlorinated phenols with high purity and yield.

Advanced Remediation Technologies for Environmental Contamination

Given the recalcitrant nature of chlorinated phenols, developing effective methods for their removal from contaminated environments is a critical research area. researchgate.netresearchgate.net While traditional methods exist, emerging technologies promise greater efficiency, lower cost, and reduced environmental impact.

Bioremediation utilizes microorganisms to degrade organic contaminants. epa.gov Research is ongoing to identify and engineer bacteria and fungi with enhanced capabilities to break down highly chlorinated phenols. researchgate.net The key enzymes involved, such as oxygenases and dioxygenases, can be modified through directed evolution to improve their activity against these persistent compounds. researchgate.net Sequencing Batch Biofilm Reactors (SBBR) have also shown high efficiency, achieving 99% removal of compounds like 2-chlorophenol (B165306) from contaminated groundwater. iwaponline.com

In Situ Chemical Oxidation (ISCO) and Reduction (ISCR) are powerful technologies that involve injecting chemical reagents directly into the contaminated area. epa.govaugustmack.com ISCO uses strong oxidants to convert hazardous compounds into less toxic substances, while ISCR uses reductants like zero-valent iron (ZVI) to degrade chlorinated organics through reductive dechlorination. epa.govaugustmack.comcascade-env.com Advances in this field include the development of stabilized reagents that persist longer in the subsurface, allowing for more effective treatment. cascade-env.com Combining ISCR with bioremediation (e.g., ZVI with electron donors) can create a synergistic effect, with rapid chemical degradation followed by longer-term biological polishing. cascade-env.com

Adsorption-based technologies using materials like activated carbon are being refined for in situ applications. epa.gov Nanoscale materials are also a promising frontier; their high surface-area-to-volume ratio makes them highly reactive and effective for remediating contaminated soil and groundwater. epa.gov

Future research will likely focus on combining these advanced technologies into "treatment trains"—planned series of actions that use multiple remediation methods to tackle complex contamination scenarios more effectively. epa.govcascade-env.com

Comparison of Advanced Remediation Technologies for Chlorinated Phenols
TechnologyMechanismKey AdvantagesEmerging Research Area
BioremediationMicrobial degradation of contaminants. epa.govCost-effective, sustainable, minimal site disruption.Engineering enzymes for enhanced degradation of highly chlorinated compounds. researchgate.net
In Situ Chemical Oxidation (ISCO)Chemical conversion of contaminants to less toxic forms via redox reactions. epa.govRapid treatment of source zones.Development of stabilized oxidants for longer persistence and better distribution. cascade-env.com
In Situ Chemical Reduction (ISCR)Degradation of chlorinated compounds using a reductant (e.g., Zero-Valent Iron). augustmack.comEffective for chlorinated solvents; can be used in permeable reactive barriers. augustmack.comcascade-env.comCombining ZVI with bioremediation for synergistic effects. cascade-env.com
NanoremediationUse of nanoscale reactive materials for contaminant degradation. epa.govHigh reactivity and large surface area. epa.govDevelopment of new nanoscale materials for specific contaminants.
Combined Remedies (Treatment Trains)Sequenced application of multiple technologies (e.g., thermal followed by bioremediation). cascade-env.comAddresses complex sites with mixed contaminants and geologies. cascade-env.comOptimizing the sequence and timing of different technologies for maximum efficiency.

Development of In Situ Monitoring Techniques

Effective remediation of sites contaminated with chlorinated phenols requires accurate and timely monitoring. Traditional methods involve collecting samples for laboratory analysis using techniques like gas chromatography/mass spectrometry (GC/MS). ncasi.orggov.bc.ca While reliable, this approach can be slow and expensive. Consequently, there is a strong drive to develop in situ monitoring techniques that provide real-time or near-real-time data directly from the field.

One established method that bridges the gap is in situ acetylation, where phenolate (B1203915) ions in a water sample are converted into their acetate (B1210297) derivatives within the aqueous matrix before being extracted and analyzed by GC/MS. ncasi.orgnemi.gov This reduces sample degradation and improves analytical accuracy.

The future of monitoring, however, lies in sensor-based technologies. Research into electrochemical sensors for phenolic compounds is rapidly advancing. mdpi.com These sensors often utilize novel materials like graphene and conducting polymers (e.g., polypyrrole, polyaniline) as the sensing element. mdpi.com For example, modifying a glassy carbon electrode with reduced graphene oxide (RGO) and zinc oxide (ZnO) can create a highly sensitive sensor for detecting phenolic compounds, with limits of detection in the nanomolar range. mdpi.com These optical and electrochemical sensors offer significant advantages, including simplicity, rapid detection, and high sensitivity, making them ideal for continuous, on-site monitoring of contaminant levels during remediation efforts. mdpi.com

Integration of Cheminformatics and Machine Learning in Predictive Modeling

The sheer number of possible chlorinated phenol analogs and other chemical contaminants makes it impractical to test each one for toxicity and environmental fate experimentally. Cheminformatics, which uses computational methods to analyze chemical data, is a rapidly growing field that addresses this challenge. nih.govnih.gov By integrating machine learning (ML), researchers can develop predictive models for Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). nih.gov

These models work by first representing the chemical structure of a molecule as a set of numerical descriptors or as a "chemical fingerprint". nih.govchemrxiv.org ML algorithms—such as support vector machines or neural networks—are then trained on datasets of known compounds to learn the relationship between these structural features and a specific property, like toxicity or biodegradability. nih.govnih.gov

Recent advances focus on using more sophisticated molecular representations. Graph neural networks, a type of deep learning, can learn features directly from the 2D graph structure of a molecule, potentially leading to more accurate predictions than models based on pre-calculated descriptors. chemrxiv.org Another important development is the use of Conformal Prediction, an ML framework that provides a measure of confidence for each prediction it makes. chemrxiv.org This is particularly valuable in cheminformatics, as it helps researchers understand the applicability domain of a model—that is, how reliable a prediction is for a new, untested chemical. chemrxiv.org

The ultimate goal is to create robust predictive models that can rapidly screen new or uncharacterized chlorinated phenols, prioritizing them for further study and helping to design greener, less harmful chemicals from the outset.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dichloro-3-methoxyphenol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Use regioselective electrophilic substitution reactions starting from 3-methoxyphenol. Optimize chlorination agents (e.g., Cl2, SO2Cl2) under controlled pH and temperature. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography. Validate purity using NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most effective for quantifying this compound in environmental samples?

  • Methodology : Employ gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for trace analysis. For aqueous samples, use solid-phase extraction (SPE) with C18 cartridges. Calibrate with certified reference standards and cross-validate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid inhalation and skin contact due to potential chlorophenol toxicity. Store in amber glass containers at 4°C to prevent photodegradation. Follow OSHA guidelines for waste disposal .

Q. How can crystallographic data for this compound be obtained and refined?

  • Methodology : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO). Collect X-ray diffraction data using a Bruker D8 Venture system. Refine structures with SHELXL, applying Hirshfeld surface analysis to validate hydrogen bonding and van der Waals interactions .

Advanced Research Questions

Q. How can contradictions between experimental and computational data on the electronic properties of this compound be resolved?

  • Methodology : Perform hybrid density functional theory (DFT) calculations (e.g., B3LYP) with a 6-311++G(d,p) basis set to model frontier molecular orbitals. Compare computed dipole moments and electrostatic potentials with experimental results from X-ray charge density analysis. Adjust for exact-exchange terms in DFT functionals to improve accuracy .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how can they be engineered for supramolecular applications?

  • Methodology : Analyze crystal structures to identify key supramolecular synthons, such as Cl···O halogen bonds and π-π stacking. Use Mercury software to map interaction geometries. Design co-crystals with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) to modulate thermal stability .

Q. What strategies are effective for assessing the environmental fate of this compound in aquatic systems?

  • Methodology : Conduct aerobic biodegradation studies using OECD 301F protocols. Monitor degradation intermediates via LC-QTOF-MS. Apply quantitative structure-activity relationship (QSAR) models to predict persistence and bioaccumulation. Validate with microcosm experiments simulating natural water-sediment systems .

Q. How can conflicting toxicity data from in vitro and in vivo studies of this compound be reconciled?

  • Methodology : Perform systematic literature reviews using PRISMA guidelines to identify bias in experimental models. Compare cytotoxicity (e.g., HepG2 cells) with acute toxicity in zebrafish (Danio rerio). Adjust for metabolic activation pathways using S9 liver fractions. Apply Hill criteria to evaluate dose-response consistency .

Methodological Notes

  • Computational Tools : Gaussian 16 for DFT, CrystalExplorer for Hirshfeld analysis, AutoDock Vina for docking studies.
  • Experimental Validation : Always cross-reference spectroscopic data (e.g., <sup>13</sup>C NMR chemical shifts) with predicted values from computational models.
  • Data Reproducibility : Archive raw crystallographic data (CIF files) in the Cambridge Structural Database (CSD) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.